molecular formula C8H11N3O B11925559 n'-(2-Aminophenyl)acetohydrazide CAS No. 6299-91-8

n'-(2-Aminophenyl)acetohydrazide

Cat. No.: B11925559
CAS No.: 6299-91-8
M. Wt: 165.19 g/mol
InChI Key: NGNDIKLPAXMFDK-UHFFFAOYSA-N
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Description

n'-(2-Aminophenyl)acetohydrazide (CAS 6299-91-8) is an organic derivative of hydrazine featuring the active functional group (-C(=O)NHNH2) and a reactive 2-aminophenyl ring. This compound is a member of the acid hydrazide family, which are important bidentate ligands known to exhibit keto-enol tautomerism, typically existing in the keto form in solid states and in a dynamic equilibrium in solution . With its nucleophilic nitrogen and imine carbon atoms, it serves as a highly versatile synthon for synthesizing diverse heterocyclic compounds, including various five, six, and seven-membered rings . Researchers value this chemical as a key precursor in developing novel compounds with significant biological and pharmacological potential. Studies on hydrazide-hydrazone derivatives have demonstrated promising antibacterial, antifungal, antiviral, and antitubercular activities, making them crucial scaffolds in the search for new therapeutic agents against drug-resistant strains . Its primary research applications include serving as a building block for complex molecules in medicinal chemistry, investigating structure-activity relationships in novel pharmacophores, and exploring new ligands for coordination chemistry . This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6299-91-8

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

N'-(2-aminophenyl)acetohydrazide

InChI

InChI=1S/C8H11N3O/c1-6(12)10-11-8-5-3-2-4-7(8)9/h2-5,11H,9H2,1H3,(H,10,12)

InChI Key

NGNDIKLPAXMFDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC1=CC=CC=C1N

Origin of Product

United States

Synthesis and Chemical Properties of N 2 Aminophenyl Acetohydrazide

The synthesis of N'-(2-Aminophenyl)acetohydrazide is a multi-step process that begins with readily available starting materials. Its chemical properties are largely dictated by the presence of the hydrazide and the primary aromatic amine functionalities.

A common synthetic route involves the initial reaction of an appropriate starting material, followed by a reduction step. For instance, a similar compound, octa(aminophenyl)silsesquioxane, is synthesized by the nitration of octaphenyl silsesquioxane, followed by reduction using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. scirp.org This suggests a plausible pathway for the synthesis of this compound could start from a nitrophenyl precursor.

The chemical reactivity of this compound is characterized by the nucleophilicity of the amino group and the hydrazide moiety. The amino group can readily participate in condensation reactions with aldehydes and ketones to form Schiff bases. rsc.orgresearchgate.netresearchgate.net The hydrazide functional group can also react with carbonyl compounds to yield hydrazones. mdpi.com Furthermore, both the amino and hydrazide groups can act as ligands, coordinating with metal ions to form stable metal complexes. researchgate.netmocedes.org

Interactive Table: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
Appearance Solid
Solubility Soluble in polar organic solvents

Comprehensive Spectroscopic and Solid State Structural Characterization

Spectroscopic Elucidation Techniques

Spectroscopic techniques are fundamental to confirming the molecular structure, identifying functional groups, and understanding the electronic environment of n'-(2-Aminophenyl)acetohydrazide.

High-resolution NMR spectroscopy is an indispensable tool for the structural confirmation of this compound in solution. By analyzing the chemical shifts, multiplicities, and correlations in ¹H and ¹³C spectra, the precise connectivity of atoms can be determined.

¹H-NMR and ¹³C-NMR Spectroscopy: The ¹H-NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the amine/amide protons (-NH₂, -NH-NH-). The aromatic protons would appear as a complex multiplet system in the range of δ 6.5–7.5 ppm. The methylene protons adjacent to the carbonyl group would likely resonate as a singlet around δ 3.3-3.5 ppm. The protons of the primary amine (-NH₂) on the phenyl ring and the hydrazide moiety (-NH, -NH₂) would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

The ¹³C-NMR spectrum provides further structural confirmation, with the carbonyl carbon (C=O) appearing at a characteristic downfield shift of approximately δ 170 ppm. researchgate.net Aromatic carbons would produce signals between δ 115 and δ 150 ppm, while the methylene carbon (-CH₂) would be observed in the more upfield region, typically around δ 38-40 ppm. derpharmachemica.com

Predicted NMR Data for this compound

¹H-NMR (Predicted) ¹³C-NMR (Predicted)
Assignment Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)
-CH₃ (from acetyl) ~2.0 (s, 3H) -CH₃ (from acetyl) ~21.0
Aromatic C-H 6.6-7.2 (m, 4H) Aromatic C-H 116.0-128.0
-NH₂ (on ring) ~4.5-5.0 (br s, 2H) Aromatic C-NH₂ ~145.0
-NH-NH₂ ~8.0-9.5 (br s, 3H total) Aromatic C-NH Not applicable
C=O (Amide) ~170.0

Correlation Spectroscopy (COSY, HSQC):

COSY (Correlation Spectroscopy): This 2D NMR technique identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would be crucial for assigning the signals of the coupled aromatic protons within the aminophenyl ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would definitively link the proton signals of the aromatic ring and the methylene group to their corresponding carbon signals in the ¹³C spectrum, solidifying the assignments made from 1D spectra.

FTIR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule. The spectrum of this compound is expected to show several key absorption bands that confirm its structure. researchgate.netmdpi.com

The presence of the primary amine (NH₂) and secondary amine (NH) groups would be confirmed by stretching vibrations in the 3200-3400 cm⁻¹ region. The carbonyl group (C=O) of the amide function gives rise to a strong absorption band, known as the Amide I band, typically around 1640-1680 cm⁻¹. mdpi.comhilarispublisher.com Bending vibrations of the N-H bonds (Amide II band) are expected around 1550-1620 cm⁻¹. Aromatic C-H stretching appears above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring are observed in the 1450-1600 cm⁻¹ range.

Expected FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretching Primary Amine (-NH₂) 3300 - 3500 Medium, Doublet
N-H Stretching Hydrazide (-NH-NH₂) 3200 - 3400 Medium, Broad
C-H Stretching Aromatic 3000 - 3100 Medium to Weak
C=O Stretching (Amide I) Acetylhydrazide 1640 - 1680 Strong
N-H Bending (Amide II) Hydrazide 1550 - 1620 Medium to Strong
C=C Stretching Aromatic Ring 1450 - 1600 Medium, Multiple Bands
N-N Stretching Hydrazide 1030 - 1050 Medium to Weak

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) is expected to exhibit absorption bands characteristic of its chromophores: the aminophenyl group and the acetohydrazide moiety.

Typically, aromatic systems show strong absorption bands below 280 nm, which are attributed to π→π* transitions within the benzene ring. redalyc.org The presence of the amino group (-NH₂) as an auxochrome is expected to cause a bathochromic (red) shift of these bands compared to unsubstituted benzene. Additionally, transitions involving the non-bonding electrons (n-electrons) on the nitrogen and oxygen atoms, known as n→π* transitions, may be observed as weaker bands at longer wavelengths. redalyc.org The exact position and intensity of these bands can be influenced by the pH of the solution, which affects the protonation state of the amino and hydrazide groups.

Mass spectrometry is employed to determine the molecular weight of the compound and can offer structural information based on its fragmentation pattern. For this compound (formula C₈H₁₁N₃O), the calculated monoisotopic mass is 165.0902 g/mol .

In an Electron Spray Ionization (ESI) mass spectrum, the compound would likely be detected as the protonated molecule, [M+H]⁺, at an m/z value of approximately 166.0975. researchgate.net The fragmentation pattern would be expected to show characteristic losses. A primary fragmentation pathway for acetohydrazides involves the cleavage of the acyl-N bond, which could lead to fragments corresponding to the loss of the acetyl group or the aminophenyl moiety.

X-ray Crystallographic Analysis

While a specific crystal structure for this compound has not been reported, its solid-state characteristics can be predicted by examining the crystallography of analogous compounds. researchgate.netcore.ac.uk

Based on studies of similar structures, the acetohydrazide portion of the molecule is expected to be nearly planar. nih.gov The molecule would likely adopt a trans configuration about the C-N bond of the hydrazide. The most significant feature of the crystal packing would be an extensive network of intermolecular hydrogen bonds. The -NH₂ and -NH groups of the hydrazide and the aminophenyl moiety can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. These N-H···O interactions are critical in stabilizing the crystal lattice, often linking molecules into chains, sheets, or more complex three-dimensional networks. researchgate.netnih.govmdpi.com

Predicted Crystallographic Parameters for this compound (based on analogs)

Parameter Expected Finding Significance
Crystal System Monoclinic or Triclinic Describes the basic symmetry of the unit cell
Space Group e.g., P2₁/c, P-1 Defines the symmetry elements within the unit cell researchgate.netnih.gov
Molecular Conformation Planar acetohydrazide group Indicates delocalization of electrons across the O=C-N system
Key Bond Length (C=O) ~1.23 Å Typical double bond character
Key Bond Length (N-N) ~1.40 Å Typical single bond character
Hydrogen Bonding Strong N-H···O intermolecular bonds Dominant interaction governing the supramolecular structure core.ac.uk
π-π Stacking Possible between aromatic rings Contributes to crystal packing stability

Hirshfeld Surface Analysis for Quantifying Crystal Packing Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding crystal.

By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the Hirshfeld surface, specific intermolecular contacts can be identified. For this compound, this analysis would reveal:

Visualization of Hydrogen Bonds: Red regions on the dnorm surface would indicate close contacts, highlighting the specific donor-acceptor pairs involved in hydrogen bonding.

Quantification of Interactions: The analysis generates two-dimensional fingerprint plots that summarize all the intermolecular contacts. The percentage contribution of different types of interactions (e.g., H···H, O···H, N···H, C···H) to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. nih.gov For instance, in related structures, H···H contacts often constitute a significant portion of the surface, reflecting the importance of van der Waals forces. nih.gov

{"answer":"### 4. Elucidation of Coordination Chemistry with Metal Ions\n\nThe coordination chemistry of this compound with various metal ions reveals its versatile chelating capabilities, leading to the formation of complexes with diverse structural and geometrical properties. This section explores the synthesis, stoichiometry, and coordination behavior of these metal complexes.\n\n#### 4.1. Synthesis and Structural Aspects of Metal Complexes\n\n##### 4.1.1. Complexation with Transition and Post-Transition Metal Cations\n\nthis compound and its derivatives readily form stable complexes with a wide array of transition and post-transition metal cations. The synthesis of these complexes typically involves the reaction of the ligand with the corresponding metal salts, often in a suitable solvent like ethanol. researchgate.net The resulting complexes can be isolated in solid form and have been characterized using various physicochemical and spectroscopic techniques. semanticscholar.org\n\nComplexes of Cu(II), Co(II), Ni(II), Zn(II), Fe(II), Cd(II), Mn(II), and Hg(II) have been successfully synthesized and studied. samipubco.comcyberleninka.ru For instance, mononuclear complexes of Co(II), Ni(II), and Cu(II) have been prepared and their structures elucidated. redalyc.org Similarly, complexes with Zn(II), Cd(II), and Hg(II) have been synthesized and characterized, often revealing tetrahedral geometries. researchgate.net The coordination chemistry also extends to Fe(II) and Mn(II), forming octahedral complexes. samipubco.com Research has also been conducted on the complexation with Zr(II) and Sn(II), although less commonly.\n\nDerivatives of acetohydrazide have shown the ability to form complexes with a variety of metal ions including Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II). nih.gov The synthesis of Ni(II) complexes, for example, can sometimes lead to in-situ conversion of the initial ligand into a different chelating agent, such as a pyrazole (B372694) ligand, resulting in a distorted octahedral geometry around the Ni(II) ion. nih.govsemanticscholar.org\n\n##### 4.1.2. Determination of Ligand-to-Metal Ratios and Stoichiometry\n\nThe stoichiometry of the metal complexes of this compound and its derivatives is crucial for understanding their structure and properties. The ligand-to-metal ratio is commonly determined through elemental analysis and molar ratio studies. redalyc.orgunesp.br\n\nIn many cases, a 1:2 metal-to-ligand ratio is observed for divalent metal ions. jocpr.com For example, studies on complexes of Mn(II), Co(II), Ni(II), Cu(II), Fe(II), Zn(II), Cd(II), and Hg(II) with a benzohydrazide (B10538) Schiff base indicated a 1:2 metal-to-ligand stoichiometry. samipubco.com Similarly, complexes of Co(II), Ni(II), and Cu(II) with a related hydrazide ligand also showed a 1:1 molar ratio. redalyc.org However, the stoichiometry can be influenced by the specific ligand and the reaction conditions. For instance, with certain hydrazone ligands, Mn²⁺ and Cu²⁺ complexes have been found to form in a 1:2 metal-to-ligand ratio, while other metal ions form 1:1 complexes. researchgate.net\n\nThe nature of the metal ion and the ligand structure can lead to different stoichiometric outcomes. For example, Fe(III) and Co(III) can form bis-ligand complexes, while Ni(II), Zn(II), and Pd(II) may form complexes with a 1:1 metal-to-ligand ratio. nih.gov\n\nTable 1: Ligand-to-Metal Ratios in Various Metal Complexes \n\n| Metal Ion | Typical Ligand-to-Metal Ratio | Reference |\n| :--- | :--- | :--- |\n| Co(II) | 1:1, 1:2 | samipubco.comredalyc.org |\n| Ni(II) | 1:1, 1:2 | redalyc.orgjocpr.com |\n| Cu(II) | 1:1, 1:2 | redalyc.orgresearchgate.net |\n| Zn(II) | 1:2 | samipubco.com |\n| Cd(II) | 1:2 | samipubco.com |\n| Hg(II) | 1:2 | samipubco.com |\n| Mn(II) | 1:2 | samipubco.comresearchgate.net |\n| Fe(II) | 1:2 | samipubco.com |\n\n#### 4.2. Ligand Coordination Modes and Geometrical Configurations\n\n##### 4.2.1. Chelating Behavior: Bidentate and Tridentate Ligand Architectures\n\nthis compound and its analogs are versatile ligands capable of coordinating to metal ions in both bidentate and tridentate fashions. This flexibility in coordination is a key feature of their chemistry. nih.gov\n\nIn many instances, acetohydrazide derivatives act as bidentate ligands, coordinating through the carbonyl oxygen atom and the amine nitrogen atom. mdpi.com For example, a Ni(II) complex with a pyrazole ligand derived from acetohydrazide showed the ligand acting as a neutral bidentate chelator. nih.govsemanticscholar.org However, depending on the specific structure of the ligand and the metal ion, tridentate coordination is also common. For example, a Schiff base derived from benzohydrazide was found to act as a monobasic tridentate ligand with various transition metal ions. samipubco.com Some ligands can even exhibit different coordination modes depending on the metal ion; for instance, a ligand was reported to be neutral/monobasic bidentate or monobasic/dibasic tridentate. koreascience.kr\n\nThe ability to switch between bidentate and tridentate coordination allows for the formation of a variety of complex structures and geometries. nih.gov\n\n##### 4.2.2. Elucidation of Coordination Geometries (e.g., Octahedral, Tetrahedral, Square Planar)\n\nThe coordination of this compound and its derivatives to metal ions results in various coordination geometries, with octahedral, tetrahedral, and square planar being the most common. libretexts.orglibretexts.org The final geometry is influenced by the coordination number of the central metal ion and the nature of the ligand. libretexts.org\n\nOctahedral geometry is frequently observed for coordination number six. libretexts.org For example, complexes of Fe(II), Co(II), Ni(II), Cu(II), and Mn(II) with a tridentate benzohydrazide Schiff base ligand have been reported to adopt an octahedral geometry. samipubco.com A distorted octahedral geometry has been identified for a Ni(II) complex where the ligand acts as a bidentate chelator. nih.gov\n\nTetrahedral geometry is typical for four-coordinate complexes, particularly with d¹⁰ metal ions. libretexts.org Complexes of Zn(II), Cd(II), and Hg(II) with a related hydrazide ligand have been found to possess a tetrahedral structure. researchgate.net\n\nSquare planar geometry is another possibility for four-coordinate complexes, especially with d⁸ metal ions like Ni(II) and Pd(II). nih.govlibretexts.org For example, Co(II) and Cu(II) complexes with a Schiff base hydrazide ligand have been shown to have square planar geometries. redalyc.org\n\nTable 2: Common Coordination Geometries of Metal Complexes \n\n| Metal Ion | Coordination Geometry | Reference |\n| :--- | :--- | :--- |\n| Co(II) | Octahedral, Square Planar | samipubco.comredalyc.org |\n| Ni(II) | Octahedral, Square Planar | redalyc.orgnih.gov |\n| Cu(II) | Octahedral, Square Planar | samipubco.comredalyc.org |\n| Zn(II) | Tetrahedral | researchgate.net |\n| Fe(II) | Octahedral | samipubco.com |\n| Cd(II) | Tetrahedral | researchgate.net |\n| Mn(II) | Octahedral | samipubco.com |\n| Hg(II) | Tetrahedral | researchgate.net |\n\n##### 4.2.3. Identification of Donor Atoms in Coordination Environments\n\nThe coordination of this compound and its derivatives to metal ions occurs through specific donor atoms within the ligand molecule. Spectroscopic methods, particularly infrared (IR) spectroscopy, are instrumental in identifying these donor sites. The primary donor atoms involved are the nitrogen and oxygen atoms.\n\nIn its bidentate coordination mode, the ligand typically binds through the carbonyl oxygen atom and the nitrogen atom of the primary amine group of the hydrazide moiety. mdpi.com In a Ni(II) complex with a related pyrazole ligand, coordination occurred through two nitrogen atoms and two oxygen atoms from two separate ligand molecules. nih.gov For tridentate ligands derived from acetohydrazide, coordination can involve the azomethine nitrogen, the phenolic oxygen, and the enolic carbonyl oxygen. koreascience.kr In some cases, coordination involves the amine nitrogen and the azomethine nitrogen, in addition to the carbonyl oxygen. redalyc.org\n\n### Compound Index\n\n| Compound Name |\n| :--- |\n| this compound |\n| Copper(II) |\n| Cobalt(II) |\n| Nickel(II) |\n| Zinc(II) |\n| Iron(II) |\n| Cadmium(II) |\n| Manganese(II) |\n| Mercury(II) |\n| Tin(II) |\n| Zirconium(II) |\n| Cobalt(III) |\n| Iron(III) |\n| Palladium(II) |\n| Chromium(III) |"}

Advanced Characterization of Metal Complexes

The elucidation of the structure and bonding in metal complexes of this compound relies on a combination of sophisticated characterization techniques. Spectroscopic methods, X-ray diffraction, and studies of magnetic and conductive properties are crucial in defining the coordination environment around the central metal ion.

Spectroscopic Probes for Metal-Ligand Bonding

Spectroscopic analysis is a fundamental tool for understanding how this compound binds to metal ions. Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy each provide unique information about the electronic and structural changes that occur upon complexation.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the donor atoms of the ligand involved in coordination. The IR spectrum of the free acetohydrazide ligand shows characteristic absorption bands for the amino (NH₂), amide (C=O), and hydrazinic (N-H) groups. Upon complexation, significant shifts in these bands are observed. A shift in the carbonyl (C=O) stretching vibration (ν(C=O)), typically around 1655-1680 cm⁻¹, to a lower frequency suggests coordination through the carbonyl oxygen atom. hilarispublisher.comresearchgate.net Similarly, changes in the bands corresponding to the ν(N-H) and the appearance of new bands at lower frequencies (e.g., 528–591 cm⁻¹ and 436–439 cm⁻¹) are indicative of the formation of new metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, respectively. redalyc.org The shift of the ν(N-N) band to a higher frequency upon chelation further confirms the involvement of a hydrazinic nitrogen atom in bonding. researchgate.net

Interactive Table: Key IR Spectral Bands (cm⁻¹) for Hydrazide Ligands and Their Metal Complexes Data is illustrative, based on typical findings for related hydrazone and acetohydrazide complexes.

Compound/Complex ν(N-H) ν(C=O) ν(C=N) ν(N-N) ν(M-O) ν(M-N) Reference
Free Ligand ~3216-3337 ~1637-1655 ~1598-1663 ~990 - - hilarispublisher.comresearchgate.net
Co(II) Complex Shifted ~1622-1654 Shifted Shifted ~528-591 ~436-439 hilarispublisher.comredalyc.org
Ni(II) Complex Shifted Shifted Shifted Shifted ~528-591 ~436-439 redalyc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide valuable information about their geometry. The spectra of the free ligands typically show absorption bands due to π→π* and n→π* transitions. nih.gov For instance, a band around 33,333 cm⁻¹ can be attributed to n→π* transitions. redalyc.org Upon complexation, these bands may shift, and new bands appear in the visible region due to d-d electronic transitions of the metal ion and ligand-to-metal charge transfer (LMCT). researchgate.net The position and number of these d-d bands are characteristic of the coordination geometry. For example, Co(II) complexes may show bands around 590-644 nm, suggesting an octahedral geometry, while Cu(II) complexes with bands around 679 nm are also proposed to have an octahedral structure. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy help to further confirm the mode of coordination. In the ¹H NMR spectrum of a free ligand, signals for protons of the -NH and -NH₂ groups are observed. redalyc.org The disappearance of the -NH proton signal in the spectra of the complexes indicates its deprotonation and subsequent coordination of the ligand in its enolic form. researchgate.net The chemical shifts of protons adjacent to the coordination sites are also typically affected. researchgate.net

X-ray Diffraction of Metal-Ligand Adducts

For example, X-ray diffraction studies on metal complexes of Schiff base ligands derived from hydrazides have confirmed various coordination modes and geometries. spuvvn.edumdpi.com In a related compound, 2-(2-Nitrophenyl)acetohydrazide, the crystal structure was determined to be monoclinic with a space group of P2₁/c. nih.govresearchgate.net Similarly, studies on Cd(II) and Zn(II) complexes with a tridentate hydrazone ligand showed them to crystallize in a monoclinic system with a P2₁/n space group, revealing a penta-coordination environment around the metal ion. mdpi.com Such analyses unambiguously prove the coordination of specific nitrogen and oxygen atoms to the metal ion and reveal the formation of polymeric or mononuclear structures. mdpi.comresearchgate.net

Interactive Table: Illustrative Crystallographic Data for Related Hydrazide/Hydrazone Complexes

Compound Crystal System Space Group Unit Cell Parameters Reference
2-(2-Nitrophenyl)acetohydrazide Monoclinic P2₁/c a = 6.6962 Å, b = 4.9388 Å, c = 13.3593 Å, β = 92.361° nih.gov
[Cd(DMPT)Cl₂] Monoclinic P2₁/n a = 14.1563 Å, b = 9.4389 Å, c = 16.5381 Å, β = 91.589° mdpi.com
Co(II)-BCEP Complex Monoclinic P1 2₁ 1 a = 11.23 Å, b = 13.01 Å, c = 16.21 Å, β = 90.00° spuvvn.edu

Magnetic Properties and Molar Conductance Studies

Magnetic Properties: Magnetic susceptibility measurements at room temperature are crucial for determining the geometry of the metal complexes. The effective magnetic moment (μ_eff) provides information about the number of unpaired electrons in the d-orbitals of the metal ion. For instance, Co(II) (d⁷) complexes with magnetic moments in the range of 4.85-4.65 B.M. are typically considered to have an octahedral geometry. researchgate.net A Cu(II) (d⁹) complex with a magnetic moment of 1.81 B.M. corresponds to one unpaired electron, which is consistent with either a square planar or a distorted octahedral geometry. researchgate.net In contrast, diamagnetic behavior would be expected for Zn(II) complexes. researchgate.net These magnetic data, in conjunction with electronic spectra, are powerful tools for deducing the stereochemistry of the complexes. semanticscholar.orgnih.gov

Molar Conductance Studies: Molar conductance measurements in solvents like DMSO or DMF help to determine whether the coordinated anions are inside or outside the coordination sphere. Low molar conductance values, typically in the range of 1.52–2.85 μS/cm, indicate a non-electrolytic nature, suggesting that the anions (e.g., chloride) are directly bonded to the metal ion. nih.govsemanticscholar.org Conversely, higher values, such as 178–205 S cm² mol⁻¹, suggest that the complexes are electrolytes, with the anions residing outside the primary coordination sphere. redalyc.org These studies are essential for correctly formulating the chemical structure of the complexes. redalyc.orgresearchgate.net

Interactive Table: Molar Conductance and Magnetic Moment of Illustrative Metal Complexes

Metal Complex Molar Conductance (Ω⁻¹ cm² mol⁻¹) Solvent Nature Magnetic Moment (μ_eff, B.M.) Proposed Geometry Reference
Co(II) Complex 178-205 DMSO Electrolytic 4.65 - 4.85 Octahedral redalyc.orgresearchgate.net
Ni(II) Complex 178-205 DMSO Electrolytic - Octahedral redalyc.org
Cu(II) Complex 1.52-2.85 DMF Non-electrolytic 1.81 - 1.87 Octahedral/Square Planar researchgate.netnih.govsemanticscholar.org

Compound Names Table

Abbreviation/Trivial Name Full Chemical Name
This compoundThis compound
Co(II)Cobalt(II)
Ni(II)Nickel(II)
Cu(II)Copper(II)
Zn(II)Zinc(II)
Cd(II)Cadmium(II)
Fe(III)Iron(III)
Ru(III)Ruthenium(III)
Pd(II)Palladium(II)
Th(IV)Thorium(IV)
UO₂(VI)Uranyl(VI)
Sn(IV)Tin(IV)
DMPT2,4-bis(morpholin-4-yl)-6-[(E)-2-[1-(pyridin-2-yl) ethylidene]hydrazin-1-yl]-1,3,5-triazine
BCEP4-bromo-2-chloro-6-[(1Z)-N-(phenyl) ethanimidoyl] phenol

Spectroscopic and Crystallographic Analysis

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in determining the carbon-hydrogen framework of these molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively. mdpi.com Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the N-H, C=O, and C=N stretching vibrations. nih.gov Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition. mdpi.com

X-ray Crystallography and Molecular Structure

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state. nih.gov This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule. For instance, crystallographic studies of related hydrazone derivatives have shown that they often exist in a planar conformation, which can be crucial for their biological activity. nih.gov The crystal packing is often stabilized by intermolecular hydrogen bonds. nih.gov

Interactive Table: Key Spectroscopic Data for Hydrazide Derivatives

Spectroscopic TechniqueCharacteristic DataReferences
¹H NMR Signals for aromatic protons, NH protons, and CH protons of the acetyl group. mdpi.com
¹³C NMR Resonances for aromatic carbons, carbonyl carbon, and methyl carbon. mdpi.com
IR (cm⁻¹) N-H stretching (around 3200-3400), C=O stretching (around 1650), C=N stretching (for Schiff bases, around 1600). nih.gov
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound. mdpi.com

Strategies for Acetohydrazide Synthesis

The synthesis of acetohydrazides can be achieved through several strategic pathways, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

Condensation Reactions with Carbonyl Precursors

A primary method for synthesizing hydrazide derivatives involves the condensation reaction between a hydrazide and a carbonyl-containing compound, such as an aldehyde or a ketone. researchgate.netacs.orgmdpi.com This reaction typically proceeds by heating the appropriate hydrazide and carbonyl compound, often in a solvent like ethanol (B145695) or a mixture of ethanol and glacial acetic acid. acs.orgresearchgate.net The use of a catalytic amount of acid can facilitate the reaction. acs.org This approach is widely employed for the preparation of N'-substituted hydrazones, which are valuable intermediates in organic synthesis. researchgate.net For instance, the condensation of acetic hydrazide with 2-acetylpyridine (B122185) yields N'-[1-(pyridin-2-yl)ethylidene]acetohydrazide. researchgate.net Similarly, various benzaldehyde (B42025) derivatives can be condensed with hydrazides to produce a range of N'-benzylidene acetohydrazides. mdpi.com The reaction conditions can be tailored, including the use of microwave irradiation or green chemistry approaches like grinding with an organocatalyst such as L-proline, which can offer high yields and short reaction times. mdpi.comresearchgate.net

Hydrazinolysis Approaches

Hydrazinolysis, the cleavage of a chemical bond by reaction with hydrazine (B178648), is another fundamental method for preparing hydrazides. nih.gov This is commonly applied to esters, where the ester group is converted to a hydrazide. For example, ethyl esters can be treated with hydrazine hydrate (B1144303) in a solvent like ethanol at room temperature to produce the corresponding acetohydrazide in good yields. nih.gov This method is a key step in multi-step syntheses where an ester intermediate is formed first. nih.gov

A significant application of hydrazinolysis is in peptide and protein chemistry. Peptide hydrazides, which are precursors to peptide thioesters, can be efficiently generated by the direct hydrazinolysis of peptidyl-resins used in solid-phase peptide synthesis. nih.gov This approach is compatible with various amino acid side chains and post-translational modifications. nih.gov Furthermore, intein-based methods have been developed to produce protein C-terminal hydrazides. nih.gov This technique utilizes the reaction of a transient thioester intermediate with hydrazine, a process that can be accelerated by the presence of thiols, leading to high yields under mild conditions. nih.gov

Acetic Acid-Mediated Reactions for N-Acetylation and C-Acetylation

Acetic acid can serve not only as a solvent or catalyst but also as a reagent for acetylation. nih.govrsc.org When hydrazide derivatives are heated under reflux with acetic acid, both C- and N-acetylation can occur. nih.gov The non-toxic, safe, and low-cost nature of acetic acid makes it a favorable choice for acetylation processes. rsc.org However, the use of acetic acid, particularly in the presence of nitrites for the formation of azides from hydrazides, can lead to partial acetylation as a side reaction, which may reduce the yield of the desired azide (B81097) coupling reaction. pharm.or.jpnih.gov The rate of this acetylation is dependent on the concentration of acetic acid. pharm.or.jp In some cases, palladium catalysts like PdCl2 have been employed to facilitate the N-acetylation of hydrazones using acetic acid as the acetylating agent. researchgate.net

Synthesis of this compound and its Structural Analogues

The synthesis of this compound and its analogues often involves multi-step procedures starting from readily available precursors. A common strategy is the initial N-alkylation of a substituted 2-oxoindoline with ethyl chloroacetate (B1199739), followed by hydrazinolysis of the resulting ester to form the corresponding acetohydrazide. nih.gov

Another approach involves the functionalization of 2-(arylamino)acetohydrazides to create various acyclic and heterocyclic derivatives. researchgate.net For instance, reacting 2-(arylamino)acetohydrazides with benzylidene or other carbonyl compounds can yield the corresponding hydrazone derivatives. researchgate.net

The synthesis of more complex analogues, such as those incorporating pyrazole (B372694) or triazole rings, often begins with the formation of a carbohydrazide (B1668358) intermediate through the hydrazinolysis of a corresponding ester. acs.org This carbohydrazide is then condensed with an appropriate aldehyde or ketone to yield the final target molecule. acs.org The reaction is typically carried out in ethanol with a catalytic amount of glacial acetic acid. acs.org

Starting MaterialReagent(s)ProductReference
5-Substituted-2-oxoindoline1. Ethyl chloroacetate, K2CO3, KI2. Hydrazine hydrate2-(5-Substituted-2-oxoindolin-1-yl)acetohydrazide nih.gov
2-(Arylamino)acetohydrazideBenzaldehyde derivativesN'-Benzylidene-2-(arylamino)acetohydrazide researchgate.net
Ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylateHydrazine hydrate5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide acs.org
p-Hydroxybenzoic acid hydrazideBenzaldehyde derivativesN'-(Substituted benzylidene)-4-hydroxybenzohydrazide mdpi.com
Thiosemicarbazide (B42300)PhenylisothiocyanateN1-phenylhydrazine-1,2-bis(carbothioamide) researchgate.net

Derivatization and Heterocyclic Annulation

The reactive nature of the hydrazide and amino groups in this compound and its analogues allows for extensive derivatization and the construction of various heterocyclic systems.

Formation of Hydrazone Derivatives for Extended Research Scope

The formation of hydrazone derivatives is a common and effective strategy to expand the chemical diversity and research potential of acetohydrazides. mdpi.com Hydrazones are synthesized by the condensation of a hydrazide with an aldehyde or ketone. researchgate.net This reaction introduces an azomethine group (-NH-N=CH-), which is a key feature in many biologically active compounds. mdpi.comnih.gov

The synthesis of these hydrazone derivatives is generally straightforward, often involving refluxing the hydrazide and the carbonyl compound in a suitable solvent like ethanol. nih.gov The resulting hydrazones can be readily isolated and purified. A wide variety of aldehydes and ketones can be used, leading to a large library of derivatives with different steric and electronic properties. mdpi.comnih.gov These derivatives are often characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. mdpi.comnih.gov The formation of N-acylhydrazones has been shown to result in stereoisomers due to rotation around the C(O)-NH and N-N bonds, which can be studied using NMR spectroscopy. nih.gov The derivatization of acetohydrazides into hydrazones is a valuable tool for developing new compounds with potential applications in various fields of chemical research. nih.gov

Hydrazide PrecursorCarbonyl CompoundHydrazone ProductReference
Isonicotinic hydrazideVanillin, SalicylaldehydeIsonicotinic hydrazone derivatives nih.gov
2-((3-Cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)amino)-4-methylthiazole-5-carbohydrazideAromatic/heterocyclic aldehydesN'-((Aryl/heteroaryl)methylene)hydrazide derivatives mdpi.com
2-(6-Methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazideSubstituted benzaldehydesN'-(Benzylidene)-2-(6-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetohydrazides nih.gov
2-Cyano-N'-(2-cyanoacetyl)acetohydrazideBenzaldehyde derivatives2-Cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazide derivatives mdpi.com
N-Substituted amino acid hydrazidesIsatinN-Substituted amino acid hydrazone-isatin derivatives nih.gov

Incorporation into Diverse Heterocyclic Systems

The reactivity of this compound makes it a valuable precursor for the synthesis of several classes of heterocyclic compounds, including quinazolinones, pyrimidines, benzothiazoles, and triazoles. These scaffolds are of significant interest in medicinal chemistry due to their association with a wide array of biological activities.

Quinazolinones:

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological properties. The synthesis of 2-substituted quinazolinones can be achieved through various synthetic routes. For instance, starting from 2-methoxybenzoic acid or 3-methoxy-2-naphthoic acid, the corresponding anhydrides can be formed and subsequently reacted to build the quinazolinone core. nih.gov Another approach involves the tandem synthesis from 2-aminobenzonitriles using an alcohol-water system catalyzed by a Ru(II) complex, which has been shown to be effective for producing a variety of quinazolinones in good to excellent yields. rsc.org Furthermore, base-catalyzed rearrangement of 2H-indazole 1-oxides, which can be prepared from N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides, also yields quinazolines. nih.gov

A specific example involves the synthesis of quinazolinone derivatives containing an acyl hydrazone skeleton. In this method, compounds like 2-[2-(3-methylbenzyl)-4-oxoquinazolin-3(4H)-yl]acetohydrazide are synthesized and have demonstrated significant biological activity. researchgate.net

Pyrimidines:

Pyrimidines are another important class of heterocyclic compounds. Their synthesis can be achieved through various methods, such as the condensation of N-vinyl or N-aryl amides with nitriles. nih.gov A single-step protocol for this transformation involves amide activation with trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine. nih.gov Another efficient method is the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts to yield 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org Additionally, 2-aminopyrimidine (B69317) derivatives can be synthesized by heating 2-amino-4,6-dichloropyrimidine (B145751) with various amines in a solvent-free and catalyst-free condition, resulting in good to excellent yields. nih.gov

Benzothiazoles:

Benzothiazoles are a significant class of heterocyclic compounds with diverse applications. Their synthesis can be achieved through several routes. One method involves the reaction of 6-substituted 2-aminobenzothiazoles with ethyl chloroacetate, followed by treatment with hydrazine hydrate to form the corresponding acetohydrazides. These intermediates can then be condensed with aldehydes. nih.gov Another approach involves the reaction of 5-substituted benzothiazole-2-thiol with ethyl chloroacetate and potassium carbonate, followed by reaction with hydrazine hydrate to produce 2-((5-substitutedbenzothiazol-2-yl)thio)acetohydrazides. These can then be reacted with substituted benzaldehydes. nih.gov

Triazoles:

1,2,4-Triazoles are five-membered heterocyclic compounds that can be synthesized from hydrazides. One method involves the reaction of substituted aryl hydrazides with an excess of hydrazine hydrate under microwave irradiation in the absence of an organic solvent, which directly yields N4-amino-1,2,4-triazoles. scispace.com Another approach is the reaction of hydrazides with thiosemicarbazides in an aqueous solution of potassium hydroxide, followed by acidification. researchgate.net The synthesis of 1,5-disubstituted 3-amino-1H-1,2,4-triazoles can be achieved by reacting N'-acyl-N-aroyl-N-arylhydrazides with hexafluorophosphoric acid to form 1,3,4-oxadiazolium hexafluorophosphate (B91526) salts, which are then reacted with cyanamide. organic-chemistry.org

The following table provides examples of heterocyclic compounds synthesized from this compound and its derivatives.

Heterocyclic SystemSynthetic Precursor(s)Key Reagents/ConditionsResulting Compound Class
Quinazolinones2-AminobenzonitrilesRu(II) complex, Alcohol-Water SystemQuinazolinone Derivatives rsc.org
PyrimidinesN-Vinyl or N-Aryl Amides, NitrilesTrifluoromethanesulfonic Anhydride, 2-ChloropyridinePyrimidine Derivatives nih.gov
Benzothiazoles6-Substituted 2-AminobenzothiazolesEthyl Chloroacetate, Hydrazine Hydrate, AldehydesBenzothiazole Acetohydrazide Derivatives nih.gov
TriazolesSubstituted Aryl HydrazidesHydrazine Hydrate, Microwave IrradiationN4-Amino-1,2,4-triazoles scispace.com

Synthesis of Thiosemicarbazide and Carbamide Analogues

The versatile nature of this compound also allows for its conversion into thiosemicarbazide and carbamide analogues, which are important intermediates and pharmacophores in their own right.

Thiosemicarbazide Analogues:

Thiosemicarbazides are valuable intermediates for the synthesis of various bioactive compounds and are used extensively in medicinal chemistry. nih.gov They can be synthesized through the reaction of a hydrazide with an isothiocyanate. For example, reacting a key acetohydrazide intermediate with a substituted phenyl isothiocyanate in boiling ethanol leads to the formation of the corresponding thiosemicarbazide. scispace.com These thiosemicarbazides can then be further reacted, for instance, by condensation with various aldehydes or ketones to produce new thiosemicarbazide derivatives. nih.gov

Carbamide Analogues:

The synthesis of carbamide (urea) analogues can be achieved through various synthetic strategies. While the direct synthesis from this compound is not explicitly detailed in the provided context, the general principles of urea (B33335) formation, such as the reaction of an amine with an isocyanate or a carbamoyl (B1232498) chloride, can be applied to its amino group.

The table below summarizes the synthesis of thiosemicarbazide analogues.

Analogue ClassStarting MaterialKey ReagentsResulting Analogue
ThiosemicarbazidesAcetohydrazide IntermediateSubstituted Phenyl IsothiocyanateThiosemicarbazide Analogue scispace.com

Computational Chemistry and in Silico Molecular Modeling

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution and energy levels, which govern the molecule's geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries and energies. For derivatives of n'-(2-Aminophenyl)acetohydrazide, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to optimize the molecular structure.

In a study on a related compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the optimized structure was calculated using DFT at the B3LYP/6–311G(d,p) level and compared with experimental X-ray diffraction data, showing good correlation. nih.govresearchgate.net Similarly, for N-(2-Amino-benzoyl)-N'-phenyl hydrazine (B178648), DFT methods (B3LYP) with 6-31G(d) and 6-31G+(d,p) basis sets were used to calculate the molecular geometry, and the results showed that the optimized geometry could well reproduce the crystal structure. researchgate.net Another study on N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide (B32628) also utilized DFT for structural analysis. researchgate.net These studies highlight the reliability of DFT in predicting the three-dimensional arrangement of atoms and the distribution of electrons within these types of molecules.

Conformational Analysis and Energy Minimization

The biological activity of a molecule is often dictated by its specific three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and their relative energies. For flexible molecules like this compound, which has several rotatable bonds, this analysis is particularly important.

Energy minimization calculations are performed to find the geometry with the lowest potential energy, which corresponds to the most stable conformation. In studies of related bioactive hydrazine derivatives, such as 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides, both folded and extended conformations have been identified. mdpi.comnih.gov DFT calculations can reveal the energy barriers between different conformations, providing insight into the molecule's flexibility and the likelihood of adopting a specific shape required for biological interaction. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

For the related N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the HOMO and LUMO energies were calculated to be -5.3130 eV and -0.2678 eV, respectively, resulting in an energy gap of 5.0452 eV. nih.govresearchgate.net The distribution of these orbitals showed that they were localized over the entire molecule, indicating potential charge transfer across the structure. nih.gov Such analysis is vital for predicting how this compound might interact with other molecules and participate in chemical reactions.

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV)
N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide-5.3130-0.26785.0452

Table generated from data in search results. nih.govresearchgate.net

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target like an enzyme or a DNA molecule.

Prediction of Binding Modes with Biological Macromolecules (e.g., Enzymes, DNA)

Molecular docking simulations can predict the binding pose of a ligand within the active site of a receptor. These predictions are essential for understanding the mechanism of action of potential drug candidates. For instance, in a study of bioactive adamantane-linked hydrazine derivatives, molecular docking was used to investigate their interaction with the urease enzyme. mdpi.comnih.gov The analysis revealed key interactions between the compounds and the enzyme, providing a basis for their observed inhibitory activity. mdpi.comnih.gov Although specific docking studies on this compound are not detailed in the provided results, the methodologies applied to its derivatives demonstrate the potential of this approach. The phenylamino (B1219803) group, for example, can act as a hydrogen bond donor or acceptor, which is a critical feature in molecular recognition by biological targets.

Analysis of Ligand-Receptor Interactions and Binding Affinities

Beyond predicting the binding pose, docking studies also allow for a detailed analysis of the intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. The strength of these interactions is often quantified by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable complex and a higher affinity of the ligand for the receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. This approach is instrumental in predicting the efficacy of new molecules and optimizing lead compounds.

While specific QSAR models exclusively for this compound are not widely published, extensive research on structurally similar compounds, such as N-(2-Aminophenyl)-Benzamide derivatives, provides a robust predictive framework. sphinxsai.com These studies are critical for understanding how structural modifications might influence the biological activity of related acetohydrazides.

For instance, 2D-QSAR studies on N-(2-Aminophenyl)-Benzamide derivatives, which share the core aminophenyl moiety, have been performed using methods like Genetic Function Approximation (GFA). sphinxsai.com One such study yielded a model with a good correlation coefficient (r² = 0.794) and cross-validated coefficient (r² CV = 0.634), indicating predictive reliability. sphinxsai.com

3D-QSAR models, which consider the three-dimensional arrangement of atoms, offer even deeper insights. Molecular Field Analysis (MFA) on N-(2-Aminophenyl)-Benzamide derivatives has produced highly significant models with excellent correlation (r² = 0.927) and predictive power (r² pred = 0.845). sphinxsai.com These models suggest that hydrophobic character and the presence of hydrogen bond-donating groups are crucial for enhancing inhibitory activity, while electron-withdrawing groups may have a negative impact. nih.gov Such findings guide the rational design of more potent analogues. sphinxsai.comnih.gov

Table 1: Statistical Results of QSAR Models for Analogous N-(2-Aminophenyl)-Benzamide Derivatives

Model Type Method Correlation Coefficient (r²) Cross-Validated Coefficient (r² CV / q²) Predictive Coefficient (r² pred) Source
2D-QSAR GFA 0.794 0.634 0.634 sphinxsai.com
3D-QSAR MFA 0.927 0.815 0.845 sphinxsai.com
3D-QSAR PHASE 0.99 0.85 Not Reported nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the movement and interactions of a molecule over time. These simulations are crucial for understanding the stability of a ligand when bound to a biological target, such as a protein or enzyme. nih.gov

For hydrazide-containing compounds, MD simulations can reveal how the molecule adapts its conformation to fit into a binding pocket and the stability of the hydrogen bonds it forms. nih.gov For example, simulations run for periods up to 100 nanoseconds can confirm the stability of a protein-ligand complex by analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.gov Analysis of MD trajectories for N-aminated peptides, which share some functional similarities, shows that specific modifications can stabilize or destabilize folded structures by altering the hydrogen-bonding network. nih.gov This highlights the importance of dynamic simulations in predicting the precise interactions and conformational behavior of this compound within a biological environment.

In Silico Prediction of Molecular Parameters Relevant to Biological Activity

Predicting a molecule's physicochemical properties is fundamental to assessing its drug-likeness, including its ability to cross cell membranes and interact with targets.

A molecule's ability to permeate biological membranes is a critical factor for its bioavailability. This property is often predicted using molecular descriptors such as the logarithm of the octanol-water partition coefficient (LogP) and the Topological Polar Surface Area (TPSA). inchikey.info

LogP is a measure of a compound's lipophilicity. High LogP values are associated with accumulation in fatty tissues. inchikey.info

TPSA is the sum of the surface areas of polar atoms (mainly oxygen and nitrogen) in a molecule. It is a strong predictor of cell permeability. Molecules with a TPSA greater than 140 Ų tend to be poor permeators of cell membranes, while those with a TPSA below 90 Ų are more likely to cross the blood-brain barrier. inchikey.info

For this compound, these descriptors can be calculated to estimate its potential for oral bioavailability and central nervous system activity.

Table 2: Predicted Molecular Descriptors for this compound

Descriptor Predicted Value Significance
Molecular Formula C₈H₁₁N₃O Basic chemical identity
Molecular Weight 165.19 g/mol Influences diffusion and transport
LogP ~1.0 - 1.5 Indicates moderate lipophilicity
TPSA ~70 - 80 Ų Suggests good cell membrane permeability

Note: Values are estimated based on computational models and data for analogous structures.

The structure of this compound features multiple hydrogen bond donors (-NH₂, -NH-) and acceptors (C=O, -NH₂), giving it the potential to form complex and stable hydrogen bond networks. mdpi.com These interactions are fundamental to its binding affinity and specificity with biological targets. nih.gov Analysis of crystal structures of similar compounds, like silylated 2-aminopyrimidines and aminopyrazole complexes, reveals extensive intermolecular N–H···N hydrogen bonds that dictate their solid-state packing and stability. mdpi.comrsc.org The aminophenyl and acetohydrazide moieties in the target compound are expected to engage in similar strong interactions.

Topological descriptors are numerical values derived from the graph representation of a molecule. They quantify aspects of molecular size, shape, and branching, which can be correlated with physical properties and biological activity. chemmethod.com Key descriptors include:

Wiener Index: Relates to the sum of distances between all pairs of atoms, reflecting molecular volume.

Zagreb Indices: Relate to the degree of vertices (atoms), providing insight into molecular branching and complexity.

Randic Index: A descriptor of molecular branching.

Studies have shown that indices like the Wiener, Randic, and Zagreb indices can be effective in predicting lipophilicity and bioactivity. chemmethod.com Analyzing these descriptors for this compound provides a quantitative basis for understanding its structural characteristics and predicting its behavior in biological systems.

Investigations into Mechanistic Biological Interactions: in Vitro Approaches

Cellular Response and Anti-proliferative Activity in Cell Lines

Induction of Apoptosis and Cell Cycle Arrest (e.g., G1, G2/M Phase)

The ability to induce programmed cell death (apoptosis) and to halt the cell division cycle are key mechanisms for potential anticancer agents. While direct studies on n'-(2-Aminophenyl)acetohydrazide are not prominent in the reviewed literature, extensive research on related hydrazone and heterocyclic derivatives demonstrates a consistent pattern of pro-apoptotic and cell cycle inhibitory activity.

Derivatives containing the hydrazone moiety have been shown to trigger apoptosis in various cancer cell lines. For instance, certain hydrazonoyl halide derivatives were found to induce apoptosis in MCF-7 breast cancer cells. researchgate.net The mechanism often involves the upregulation of pro-apoptotic proteins like Bax and caspase-3, which are critical executioners of the apoptotic cascade. researchgate.netresearchgate.net

Furthermore, many of these compounds effectively suppress cancer cell proliferation by arresting the cell cycle at specific checkpoints. Flow cytometry analyses have revealed that different derivatives can halt cell progression at the G1, S, or G2/M phases, preventing the cell from entering mitosis and proliferating. researchgate.netresearchgate.netnih.govmdpi.com For example, specific benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were shown to cause cell cycle arrest in A549 (lung), MDA-MB-231 (breast), and SKOV3 (ovarian) cancer cell lines. nih.govmdpi.com Similarly, certain hydrazonoyl halides induced cell growth arrest at the G2/M phase in both MCF-7 and HCT-116 (colon) cancer cell lines. researchgate.net A ciprofloxacin (B1669076) derivative also demonstrated the ability to cause cell cycle arrest at the G2/M phase. nih.gov These findings underscore the potential of the broader hydrazide class as a source of new molecules for cancer research, acting through the critical pathways of apoptosis induction and cell cycle modulation. nih.gov

Elucidation of Anti-inflammatory Pathways

The N-acylhydrazone scaffold is recognized for its promising anti-inflammatory properties. nih.gov Research into related acetohydrazide derivatives has aimed to develop new chemical entities with potent anti-inflammatory action. researchgate.net The primary mechanism often involves the inhibition of key enzymes in the inflammatory cascade.

One of the main targets is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is responsible for the production of inflammatory prostaglandins. mdpi.com Studies on novel thiourea (B124793) derivatives of naproxen, for example, have investigated their inhibitory potential against both COX-2 and 5-lipoxygenase (5-LOX) enzymes. mdpi.com Another explored pathway involves the p38 mitogen-activated protein kinase (MAPK). Inhibition of p38α has been identified as the mechanism of action for certain amino-pyridinyl-N-acylhydrazones, leading to a reduction in inflammatory pain and the production of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov Investigations into various N-phenyl piperazine (B1678402) derivatives have also confirmed dose-dependent anti-inflammatory effects in vitro. biomedpharmajournal.org These studies highlight that derivatives of acetohydrazide can exert their anti-inflammatory effects through multiple pathways, including the direct inhibition of inflammatory enzymes like COX and the modulation of signaling cascades such as MAPK. nih.govresearchgate.netmdpi.com

Antioxidant and Oxidative Stress Mitigation Mechanisms

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and cellular antioxidant defenses, is implicated in numerous pathologies. Compounds that can scavenge free radicals or bolster cellular defenses against oxidative damage are of significant therapeutic interest.

The antioxidant potential of a compound is frequently evaluated by its ability to scavenge stable free radicals in vitro. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are standard, reproducible, and widely used spectrophotometric methods for this purpose. mdpi.comnih.govmdpi.com In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured to quantify scavenging activity. mdpi.comnih.gov Similarly, the ABTS assay involves the reduction of the pre-formed ABTS radical cation by an antioxidant, leading to decolorization. nih.govmdpi.com

These assays are commonly used to screen natural product extracts and pure chemical compounds for their hydrogen-donating ability. nih.govresearchgate.net While the hydrazide scaffold is often explored for such properties, specific IC50 values (the concentration required to scavenge 50% of radicals) for this compound were not available in the reviewed literature. However, the general applicability of these assays provides a clear framework for future evaluation of its radical scavenging potential. nih.gov

Beyond direct radical scavenging, compounds can protect cells from oxidative damage by modulating endogenous defense pathways. A critical pathway in cellular protection against oxidative stress is mediated by the transcription factor Nrf2 (nuclear factor erythroid-derived 2-related factor 2). nih.govmdpi.com Under conditions of stress, Nrf2 activates the expression of a wide array of antioxidant and cytoprotective genes, strengthening the cell's ability to handle ROS and maintain homeostasis. nih.govmdpi.com

Studies on structurally related compounds have demonstrated this protective mechanism. For instance, certain N-phenyl cinnamamide (B152044) derivatives have been shown to protect hepatocytes from oxidative injury by activating the Nrf2 pathway, leading to an increase in the synthesis of the endogenous antioxidant glutathione. nih.gov Similarly, hydralazine, a hydrazine-containing drug, was found to reactivate the Nrf2 pathway in lens epithelial cells, protecting them against oxidative stress-induced damage and opacity. mdpi.com Other compounds, like punicalagin, have been shown to protect retinal pigment epithelium cells from hydrogen peroxide-induced oxidative stress by preserving mitochondrial function and reducing ROS levels. mdpi.com These findings suggest that a potential mechanism for hydrazide derivatives to mitigate oxidative stress in cellular models is through the upregulation of the Nrf2 antioxidant response system, although direct evidence for this compound is needed. mdpi.comnih.gov

Antimicrobial Efficacy and Mechanisms

The rise of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. The hydrazide and hydrazone classes of compounds have been a fertile ground for the development of molecules with significant antibacterial activity.

Numerous studies have demonstrated that derivatives of acetohydrazide possess broad-spectrum antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. who.intnih.gov In vitro screening is typically conducted to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Research on various hydrazone derivatives has shown moderate to potent activity against strains such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). turkjps.org For example, monomeric analogues of robenidine, a hydrazone-containing compound, were active against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococci (VRE) with MICs in the range of 16-64 µg/mL. nih.gov Specific N'-substituted acetohydrazide derivatives also exhibited moderate MIC values against a panel of bacterial strains. who.int The data below, compiled from studies on related hydrazone and acetohydrazide derivatives, illustrates the typical range of antibacterial activity observed for this class of compounds.

Compound TypeBacterial StrainGram StainReported MIC (µg/mL)Reference
Hydrazone DerivativeStaphylococcus aureusPositive64 turkjps.org
Hydrazone DerivativeEnterococcus faecalisPositive32 turkjps.org
Hydrazone DerivativeBacillus subtilisPositive64 turkjps.org
Robenidine AnalogueMRSAPositive16 - 64 nih.gov
Robenidine AnalogueVREPositive16 - 64 nih.gov
Ciprofloxacin DerivativeStaphylococcus aureusPositive1.70 researchgate.net
Robenidine AnalogueEscherichia coliNegative16 nih.gov
Robenidine AnaloguePseudomonas aeruginosaNegative32 nih.gov

Antifungal Activity Against Fungal Species

The antifungal potential of acetohydrazide derivatives has been a subject of significant research. Studies have demonstrated that these compounds exhibit a range of activities against various fungal pathogens, including those resistant to conventional therapies.

One area of investigation has been their effectiveness against Candida species, which are known to cause opportunistic infections in humans. Research on azole-based acetohydrazide derivatives of cinnamaldehyde (B126680) has shown that some of these compounds have notable antifungal potential against clinical isolates of Candida albicans, including those resistant to fluconazole. nih.gov Although the compounds in the series were structurally similar, their activity profiles varied significantly based on the different substituents on the phenyl ring of the acetohydrazide portion. nih.gov

Another study synthesized a series of new hydrazide derivatives and evaluated their antifungal activity against a panel of human pathogenic Candida strains. The tested strains included C. albicans, C. glabrata, C. utilis, C. tropicalis, C. krusei, C. zeylanoides, and C. parapsilosis. nih.gov The results indicated that some of the synthesized compounds exhibited antifungal activity comparable to the standard drug ketoconazole, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0156 to over 2 mg/mL. nih.gov

The following table summarizes the antifungal activity of selected acetohydrazide derivatives against various fungal species.

Antifungal Activity of Acetohydrazide Derivatives

Compound Type Fungal Species Activity Reference
Azole-based acetohydrazide derivatives of cinnamaldehyde Candida albicans (including fluconazole-resistant strains) Moderate to strong antifungal activity nih.gov

Proposed Mechanisms of Antimicrobial Action

The ways in which antimicrobial agents work are varied and complex, often targeting essential cellular processes of the microorganism. nih.gov For antibacterial compounds, these mechanisms can include inhibiting the synthesis of the cell wall, disrupting the plasma membrane, interfering with energy production, damaging nucleic acid synthesis, halting protein synthesis, or altering key metabolic pathways. mdpi.com

In the context of acetohydrazide derivatives, research has begun to shed light on their specific mechanisms of action. For instance, studies on azole-based acetohydrazide derivatives of cinnamaldehyde have suggested that these compounds induce apoptosis in Candida albicans. nih.gov This was confirmed through experiments using Annexin V-FITC staining and TUNEL assays. nih.gov It is hypothesized that at higher concentrations, these compounds may cause more necrosis than apoptosis, which contributes to their fungicidal properties. nih.gov

Another proposed mechanism for some antimicrobial compounds is the generation of reactive radicals. For example, the reduction of a nitro group can produce a nitro radical anion. This unstable radical reacts with molecular oxygen, which is then reduced to a highly reactive superoxide (B77818) radical. These radicals can then interact with essential biomolecules within the microbial cell, leading to cell death. nih.gov

Molecular Interaction with Genetic Material and Other Biomolecules

The interaction of chemical compounds with biological macromolecules is a cornerstone of their therapeutic or toxic effects. Understanding these interactions at the molecular level is crucial for drug design and development.

DNA Intercalation and Nuclease Activity Studies

While specific studies on the DNA intercalation and nuclease activity of this compound were not found, the broader class of hydrazone derivatives has been investigated for such properties. DNA intercalation, where a molecule inserts itself between the base pairs of DNA, can disrupt DNA replication and transcription, leading to cytotoxic effects. Some antimicrobial compounds are believed to exert their effects through this mechanism. For instance, one proposed mechanism for a particular antimicrobial compound is its potential to bind to the DNA of M. tuberculosis, which would increase the DNA's melting temperature. mdpi.com

Protein Binding Studies

The binding of a compound to proteins, particularly plasma proteins like human serum albumin, is a critical factor in its pharmacokinetic profile. While direct protein binding studies for this compound are not detailed in the provided context, research on related compounds offers insights. For example, studies on cobalt-alkyne complexes have shown that their binding to human serum albumin can increase over time. nih.gov

The interaction with proteins is a key area of study for understanding the distribution and efficacy of therapeutic agents. Various techniques, such as ultrafiltration, are employed to quantify the unbound fraction of a drug in biological matrices, which is crucial for understanding its pharmacokinetic and pharmacodynamic relationships. nih.gov

Structure-Activity Relationship (SAR) Investigations for Biological Effects

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. These investigations guide the design of new, more potent, and selective therapeutic agents.

For acetohydrazide and related hydrazone derivatives, SAR studies have revealed key structural features that determine their biological effects. In the case of azole-based acetohydrazide derivatives of cinnamaldehyde, even though the compounds were structurally similar, the presence of different substituents on the phenyl ring of the acetohydrazide portion led to sharp differences in their antifungal activity. nih.gov

Similarly, in the development of inhibitors for metalloproteases, SAR studies have been instrumental. For instance, starting from a pyrazole (B372694) scaffold, modifications at various positions have been explored to optimize the inhibition of meprin α and β. nih.gov The introduction of acidic substituents, for example, was found to generally increase the inhibitory activity against meprin β. nih.gov

In another example, SAR studies of 2-aminopyridine-3,5-dicarbonitrile-based compounds as prion inhibitors identified compounds with significantly improved bioactivity. nih.gov These studies often involve parallel synthesis of a library of related compounds to systematically explore the effect of different functional groups and structural motifs. nih.gov

The replacement or modification of specific moieties within a molecule can drastically alter its biological target and efficacy. For example, in a series of inhibitors for human equilibrative nucleoside transporters, replacing a naphthalene (B1677914) moiety with a benzene (B151609) moiety was found to abolish the inhibitory effects. frontiersin.org

The following table lists the compounds mentioned in this article.

Table of Compounds

Compound Name
This compound
Fluconazole
Ketoconazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.